

A Comprehensive Technical Guide to the Solubility of 3',5'-Dimethoxyacetophenone

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Compound of Interest

Compound Name: 3',5'-Dimethoxyacetophenone

Cat. No.: B1266429

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility characteristics of **3',5'-Dimethoxyacetophenone**. Given the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing robust qualitative information and a comprehensive experimental protocol for determining the solubility of this compound in various solvents. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively work with **3',5'-Dimethoxyacetophenone** in a laboratory setting.

Introduction to 3',5'-Dimethoxyacetophenone

3',5'-Dimethoxyacetophenone is an organic compound with the chemical formula $C_{10}H_{12}O_3$ and a molecular weight of 180.20 g/mol. It is a derivative of acetophenone and is characterized by the presence of two methoxy groups at the 3' and 5' positions of the phenyl ring. Understanding its solubility is crucial for a wide range of applications, including organic synthesis, pharmaceutical research, and materials science.

Solubility Profile of 3',5'-Dimethoxyacetophenone

Currently, there is a notable lack of specific, quantitative solubility data for **3',5'-Dimethoxyacetophenone** across a wide range of solvents in peer-reviewed literature and chemical databases. However, qualitative descriptions and some specific solution preparation protocols provide valuable insights into its solubility behavior.

Table 1: Summary of Qualitative and Semi-Quantitative Solubility Data for **3',5'-Dimethoxyacetophenone**

Solvent/Vehicle	Solubility	Remarks
Water	Insoluble[1][2][3]	The nonpolar nature of the benzene ring and the presence of the acetyl group contribute to its poor aqueous solubility.
Methanol	Soluble[3]	
Ethanol	Soluble[3]	
Acetone	Soluble[3]	
Diethyl Ether	Soluble[3]	
Dimethyl Sulfoxide (DMSO)	Soluble[4]	A stock solution of 100 mg/mL (554.94 mM) can be prepared, though it may require ultrasonication[4].
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (13.87 mM)[4]	This vehicle is designed to enhance the solubility of poorly water-soluble compounds for in-vitro and in-vivo studies.
10% DMSO, 90% (20% SBE- β -CD in Saline)	≥ 2.5 mg/mL (13.87 mM)[4]	The use of a cyclodextrin (SBE- β -CD) suggests a strategy to improve aqueous solubility through inclusion complex formation.
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (13.87 mM)[4]	This indicates good solubility in a lipid-based vehicle, which can be relevant for certain drug delivery applications.

Experimental Protocol for Determining Equilibrium Solubility

The most reliable and widely accepted method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.^{[5][6]} This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period and then measuring the concentration of the dissolved compound in the supernatant.

Materials and Equipment

- **3',5'-Dimethoxyacetophenone** (solid)
- Selected solvents of interest (e.g., water, ethanol, methanol, acetone, ethyl acetate, etc.)
- Glass vials or flasks with screw caps
- Orbital shaker or rotator with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE or PVDF)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes

Experimental Procedure

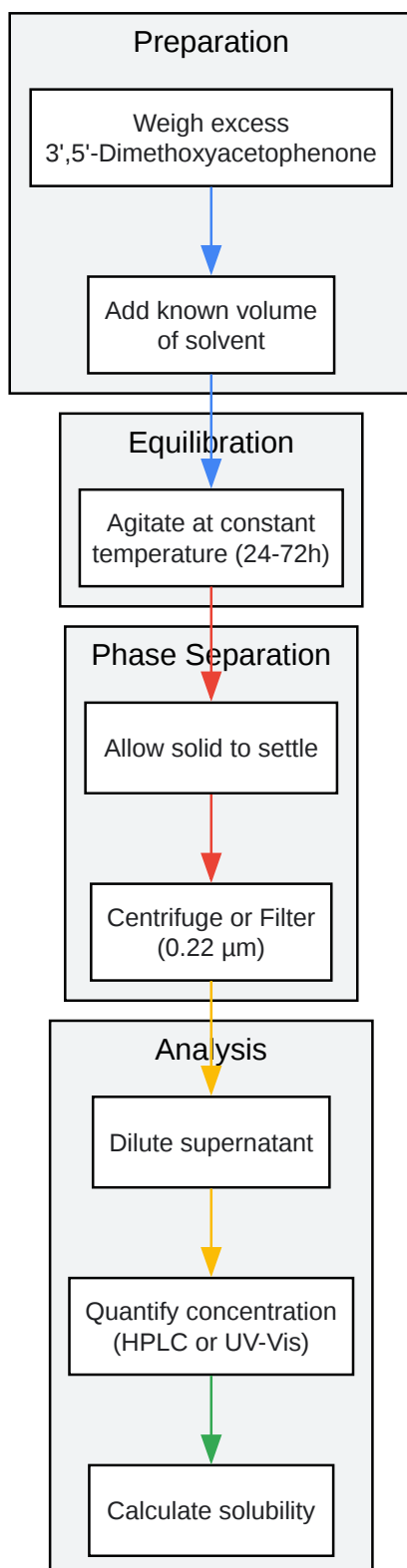
- Preparation of the Test System:
 - Accurately weigh an excess amount of **3',5'-Dimethoxyacetophenone** and add it to a glass vial. The amount should be sufficient to ensure that a solid phase remains at the end of the experiment, indicating that a saturated solution has been achieved.
 - Add a known volume of the desired solvent to the vial.

- Equilibration:
 - Securely cap the vials and place them in an orbital shaker or rotator.
 - Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. The equilibration time can vary depending on the compound and solvent but is typically 24 to 72 hours.^{[7][8]} It is advisable to determine the necessary equilibration time by taking samples at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration has reached a plateau.
- Phase Separation:
 - After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
 - To separate the saturated solution from the undissolved solid, either:
 - Centrifugation: Centrifuge the vials at a high speed to pellet the solid material.
 - Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a syringe filter. It is crucial to pre-rinse the filter with a small amount of the sample solution to saturate any potential binding sites on the filter membrane.^[7]
- Quantification:
 - Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
 - Analyze the diluted samples using a validated HPLC method or UV-Vis spectrophotometry to determine the concentration of **3',5'-Dimethoxyacetophenone**.
 - Prepare a calibration curve using standard solutions of **3',5'-Dimethoxyacetophenone** of known concentrations to accurately quantify the solubility.
- Data Analysis and Reporting:
 - Calculate the solubility of **3',5'-Dimethoxyacetophenone** in the tested solvent, typically expressed in units such as mg/mL, g/100mL, or mol/L.

- The experiment should be performed in triplicate to ensure the reliability of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of **3',5'-Dimethoxyacetophenone**.



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Caption: Experimental workflow for determining the equilibrium solubility of **3',5'-Dimethoxyacetophenone** using the shake-flask method.

Conclusion

While specific quantitative solubility data for **3',5'-Dimethoxyacetophenone** remains limited in the public domain, this guide provides a comprehensive overview of its known qualitative solubility characteristics and a detailed, industry-standard protocol for its experimental determination. The provided shake-flask methodology offers a robust framework for researchers to generate reliable and accurate solubility data in various solvents, which is essential for advancing research and development activities involving this compound. It is recommended that researchers and drug development professionals perform their own solubility studies in the specific solvent systems relevant to their applications to ensure accurate and reproducible results.

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